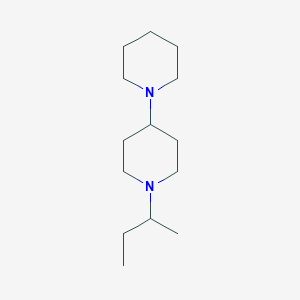![molecular formula C23H21N3O7 B12491731 Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12491731.png)
Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the core benzoate structure, followed by the introduction of the morpholine ring, the nitrophenyl group, and the furan ring. Common reagents and conditions used in these reactions include:
Reagents: Methyl benzoate, morpholine, 2-nitrophenyl furan, coupling agents (e.g., EDC, DCC), and catalysts (e.g., palladium, copper).
Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require elevated temperatures and specific solvents (e.g., dichloromethane, toluene).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, scalable purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the morpholine ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate or as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate would depend on its specific application. For example, if used as a drug candidate, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(morpholin-4-yl)benzoate: Lacks the nitrophenyl and furan groups.
Methyl 5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate: Lacks the morpholine ring.
Methyl 2-(morpholin-4-yl)-5-aminobenzoate: Lacks the nitrophenyl and furan groups.
Uniqueness
Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate is unique due to the combination of its morpholine ring, nitrophenyl group, and furan ring. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C23H21N3O7 |
|---|---|
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
methyl 2-morpholin-4-yl-5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H21N3O7/c1-31-23(28)17-14-15(6-7-18(17)25-10-12-32-13-11-25)24-22(27)21-9-8-20(33-21)16-4-2-3-5-19(16)26(29)30/h2-9,14H,10-13H2,1H3,(H,24,27) |
Clave InChI |
NUJCGXIZWBPROK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12491663.png)
![5-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491665.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12491667.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12491672.png)
![3,5-dibromo-2-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491674.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12491682.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12491690.png)

![2-Amino-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B12491695.png)
![3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12491697.png)
![4-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B12491711.png)
![3-hydroxy-4-(pyridin-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491715.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B12491718.png)
